Ac-I[CVWQDWGHHRC]T-NH2
Description
Ac-I[CVWQDWGHHRC]T-NH2 (hereafter referred to as Peptide 29) is a compstatin-derived cyclic peptide engineered to inhibit the complement system, specifically targeting the C3 protein to treat conditions like age-related macular degeneration (AMD) . Its sequence features a 13-residue backbone cyclized via a disulfide bond between cysteine residues, with critical substitutions at positions 4 (tryptophan, W) and 9 (histidine, H). These modifications aim to enhance binding affinity to C3 while addressing solubility challenges observed in earlier analogs . Peptide 29 represents a therapeutic candidate balancing potency and physicochemical stability.
Properties
Molecular Formula |
C74H102N24O18S2 |
|---|---|
Molecular Weight |
1679.9 g/mol |
IUPAC Name |
2-[(4R,7S,10R,13S,19S,22R,25S,28R,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10,13-bis(1H-imidazol-5-ylmethyl)-19,28-bis(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid |
InChI |
InChI=1S/C74H102N24O18S2/c1-7-36(4)60(87-38(6)100)73(116)96-55-32-118-117-31-54(71(114)98-61(37(5)99)62(76)105)95-64(107)47(17-12-20-81-74(77)78)89-68(111)52(24-42-29-80-34-86-42)92-67(110)51(23-41-28-79-33-85-41)88-57(102)30-84-63(106)49(21-39-26-82-45-15-10-8-13-43(39)45)91-69(112)53(25-58(103)104)93-65(108)48(18-19-56(75)101)90-66(109)50(94-72(115)59(35(2)3)97-70(55)113)22-40-27-83-46-16-11-9-14-44(40)46/h8-11,13-16,26-29,33-37,47-55,59-61,82-83,99H,7,12,17-25,30-32H2,1-6H3,(H2,75,101)(H2,76,105)(H,79,85)(H,80,86)(H,84,106)(H,87,100)(H,88,102)(H,89,111)(H,90,109)(H,91,112)(H,92,110)(H,93,108)(H,94,115)(H,95,107)(H,96,116)(H,97,113)(H,98,114)(H,103,104)(H4,77,78,81)/t36-,37+,47-,48-,49-,50+,51-,52+,53+,54-,55-,59-,60-,61-/m0/s1 |
InChI Key |
WCPUCPVVFQIWRA-BEXWAHHISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CNC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)CC6=CN=CN6)CC7=CN=CN7)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CNC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)CC6=CN=CN6)CC7=CN=CN7)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compstatin Analogs
Compstatin analogs are optimized for C3 binding affinity, solubility, and aggregation resistance. Below is a detailed comparison of Peptide 29 with structurally related compounds:
Structural and Functional Comparison
Key analogs and their properties are summarized in Table 1:
| Peptide # | Name/Identifier | Sequence | IC50 (µM) | Solubility/Aggregation Notes |
|---|---|---|---|---|
| II | Parent | Ac-I[CVVQDWGHHRC]T-NH2 | 0.47 | Lower potency, moderate solubility |
| III | W4/A9 | Ac-I[CVWQDWGAHRC]T-NH2 | 0.11 | High potency, moderate solubility |
| VIII | W1/W4/A9 | Ac-W[CVWQDWGAHRC]T-NH2 | 0.29 | Reduced potency vs. III |
| 29 | Target (Peptide 29) | Ac-I[CVWQDWGHHRC]T-NH2 | N/A* | Predicted high potency, low solubility |
- Binding Affinity: The parent peptide (II) exhibits an IC50 of 0.47 µM, while substituting position 4 with W (Peptide III) improves potency to 0.11 µM . Peptide VIII (W1/W4/A9) shows reduced potency (IC50 = 0.29 µM), indicating N-terminal modifications may disrupt binding .
Solubility and Aggregation :
- Peptide III (W4/A9) demonstrates moderate solubility but lower aggregation than earlier analogs like Ac-I[CV(meW)QDWGAHRC]T-NH2, which aggregates due to hydrophobic substitutions .
- Peptide 29’s histidine at position 9 introduces a polar side chain, which may marginally improve solubility over purely hydrophobic residues. However, its overall hydrophobicity (retained W4) likely maintains aggregation propensity compared to less potent analogs .
Key Findings from Research
Position-Specific Substitutions :
- W4 : Enhances C3 binding via aromatic stacking interactions, as seen in Peptide III’s 4-fold potency increase over the parent .
- H9 : Histidine’s imidazole group may stabilize binding through pH-dependent interactions, though this substitution risks reducing solubility compared to alanine .
Trade-offs in Design :
- Analogs with higher potency (e.g., Peptide III) often exhibit solubility limitations, necessitating formulation adjustments for clinical use .
- Peptide 29’s sequence aligns with strategies to prioritize binding affinity, but further optimization (e.g., PEGylation or charged residues) may be required to mitigate aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
